Mal-L-PA-NH-Boc

Catalog No.
S6645494
CAS No.
1491152-23-8
M.F
C12H16N2O6
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mal-L-PA-NH-Boc

CAS Number

1491152-23-8

Product Name

Mal-L-PA-NH-Boc

IUPAC Name

(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C12H16N2O6/c1-12(2,3)20-11(19)13-6-7(10(17)18)14-8(15)4-5-9(14)16/h4-5,7H,6H2,1-3H3,(H,13,19)(H,17,18)/t7-/m0/s1

InChI Key

QNSOCOXQLKMHCV-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)N1C(=O)C=CC1=O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N1C(=O)C=CC1=O

Mal-L-PA-NH-Boc, also known as N-alpha-Maleimido-N-beta-Boc-L-2,3-diaminopropionic acid, is a compound that features a maleimide moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly significant in the field of organic chemistry and bioconjugation due to its ability to selectively react with thiol groups, making it useful for various applications in medicinal chemistry and peptide synthesis. The Boc group serves as a protective mechanism for the amino functionality, allowing for controlled reactions without unwanted side reactions that could occur with free amines.

Mal-L-Dap(Boc)-OH itself does not have a direct mechanism of action. It serves as a linker molecule in ADCs. Once conjugated to an antibody and the Boc group is removed, the exposed amine on Dap can further react with a cytotoxic drug molecule. The antibody selectively binds to a target antigen on diseased cells, delivering the toxic payload via the linker to eliminate the target cells [].

Conjugation with Thiol Groups:

Mal-L-Dap(Boc)-OH possesses two key functionalities: a maleimide group and a Boc (tert-butyloxycarbonyl) protected amine. The maleimide group readily reacts with thiol (sulfhydryl) groups present on various molecules like peptides and proteins [1]. This conjugation strategy allows researchers to attach Mal-L-Dap(Boc)-OH to target molecules for further modifications or applications.

  • Source: Iris Biotech GmbH - Mal-L-Dap(Boc)-OH:

Controlled Release via Boc Deprotection:

The Boc group in Mal-L-Dap(Boc)-OH acts as a protecting group for the amine functionality. Specific conditions can be employed to remove the Boc group, revealing a free amine group. This controlled release of the amine allows researchers to design stimuli-responsive molecules or introduce functionalities at a later stage in the synthesis [2].

  • Source: Chem-Impex International - Mal-L-Dap(Boc)-OH·DCHA:

Application in Antibody-Drug Conjugates (ADCs):

The combination of thiol conjugation and controlled amine release makes Mal-L-Dap(Boc)-OH a valuable tool in ADC development. By attaching a drug molecule to the free amine post-deprotection, researchers can create targeted therapies where the drug is delivered specifically to diseased cells via antibody recognition [1]. The reversible nature of the thiol-maleimide conjugation allows for optimization and purification before finalization, ensuring the stability of the ADC [1].

  • Source: Iris Biotech GmbH - Mal-L-Dap(Boc)-OH:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, resulting in the formation of the free amine. This reaction is crucial for activating the amine for subsequent coupling reactions.
  • Conjugation with Thiols: The maleimide moiety reacts with thiol groups to form stable thioether bonds. This reaction is particularly important in bioconjugation applications, such as antibody-drug conjugates where stability is essential .
  • Cyclization Reactions: Under certain conditions, Mal-L-PA-NH-Boc can participate in cyclization reactions, forming cyclic structures that may have enhanced biological activity or stability .

Mal-L-PA-NH-Boc exhibits notable biological activity primarily due to its ability to form stable conjugates with thiols. This property is leveraged in:

  • Antibody-Drug Conjugates (ADCs): The compound can be utilized to link therapeutic agents to antibodies, enhancing targeted delivery and efficacy in cancer treatment.
  • Peptide Synthesis: Its application in peptide synthesis allows for the creation of complex peptides that may have specific biological functions or therapeutic potentials .

The synthesis of Mal-L-PA-NH-Boc typically involves several steps:

  • Protection of Amino Groups: The initial step involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) under basic conditions, which effectively installs the Boc protecting group .
  • Formation of Maleimide Derivative: The maleimide moiety is introduced through a reaction with maleic anhydride or similar reagents, enabling the formation of the desired structure.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate Mal-L-PA-NH-Boc from by-products and unreacted materials .

Mal-L-PA-NH-Boc has several applications across different fields:

  • Bioconjugation: It is extensively used in bioconjugation strategies, particularly for creating stable conjugates with proteins and peptides.
  • Drug Development: Its role in ADCs makes it valuable in developing targeted therapies for various diseases.
  • Research: The compound is utilized in research settings to study protein interactions and develop novel therapeutic agents .

Studies on Mal-L-PA-NH-Boc have focused on its interactions with thiol-containing compounds. These studies reveal:

  • Reactivity Profile: The compound shows high reactivity towards thiols under physiological conditions, which is essential for its application in drug development.
  • Stability of Conjugates: Once formed, the thioether bonds are stable, making these conjugates suitable for therapeutic applications where prolonged circulation time is beneficial .

Mal-L-PA-NH-Boc can be compared with other compounds featuring maleimide and Boc groups. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-alpha-Maleimido-L-alanineMaleimide + L-alanineSimpler structure; used primarily in peptide synthesis
N-alpha-Maleimido-L-cysteineMaleimide + L-cysteineDirectly reactive thiol; used in bioconjugation
N-alpha-Maleimido-L-glutamic acidMaleimide + L-glutamic acidUsed in neurobiology studies due to glutamic acid's role
N-tert-butoxycarbonyl-L-leucineBoc group + L-leucineFocused on amino acid protection rather than conjugation

Mal-L-PA-NH-Boc stands out due to its dual functionality—combining both a maleimide for thiol reactivity and a Boc group for amine protection—making it versatile for various synthetic and biological applications .

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

284.10083623 g/mol

Monoisotopic Mass

284.10083623 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

Explore Compound Types